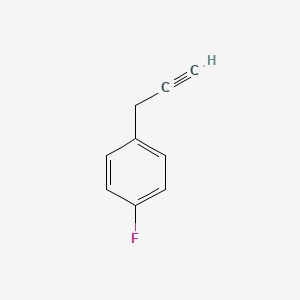

1-Fluoro-4-prop-2-ynyl-benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRLOPARWUOGSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441642 | |

| Record name | 1-fluoro-4-prop-2-ynyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70090-68-5 | |

| Record name | 1-fluoro-4-prop-2-ynyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Fluoro-4-prop-2-ynyl-benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Fluoro-4-prop-2-ynyl-benzene (CAS No. 70090-68-5). This molecule is a valuable building block in organic synthesis, material science, and medicinal chemistry, owing to the unique reactivity conferred by its constituent functional groups: a para-substituted fluorobenzene ring and a terminal alkyne. The fluorine atom modulates the electronic properties of the aromatic ring, influencing its reactivity and imparting characteristics often sought in pharmaceutical candidates, such as enhanced metabolic stability and binding affinity. The propargyl group, with its terminal alkyne, serves as a versatile handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions and cycloadditions. This guide will delve into the physicochemical properties, spectroscopic signature, synthesis, and key reaction pathways of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular formula of C₉H₇F and a molecular weight of 134.15 g/mol .[1] The molecule consists of a benzene ring substituted with a fluorine atom at the 1-position and a prop-2-ynyl group at the 4-position.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-Fluoro-4-methylbenzene (analogue) | 1-Fluoro-4-prop-1-en-2-ylbenzene (analogue) |

| CAS Number | 70090-68-5[1] | 352-32-9 | 350-40-3[2] |

| Molecular Formula | C₉H₇F[1] | C₇H₇F | C₉H₉F[2] |

| Molecular Weight | 134.15 g/mol [1] | 110.13 g/mol | 136.17 g/mol [2] |

| Physical Form | Liquid at room temperature[3] | Liquid | Liquid |

| Boiling Point | Data not available | 116 °C | Data not available |

| Melting Point | Data not available | -57 °C | Data not available |

| Density | Data not available | 0.998 g/mL | 1.009 g/mL[2] |

| Solubility | Data not available | Insoluble in water | Data not available |

The physical properties of this compound are not extensively reported in the literature. However, based on its structure and the properties of analogous compounds, it is a liquid at room temperature.[3] Its boiling point is expected to be higher than that of 1-fluoro-4-methylbenzene (116 °C) due to its greater molecular weight. The density is likely to be around 1.0 g/mL, similar to related fluorinated aromatic compounds.[2]

Spectroscopic Characterization

¹H NMR:

-

Aromatic Protons: Two distinct signals are expected in the aromatic region (approx. δ 7.0-7.4 ppm). The protons ortho to the fluorine will appear as a triplet due to coupling with the fluorine and the adjacent proton. The protons meta to the fluorine will appear as a triplet.

-

Propargyl Protons: The methylene protons (-CH₂-) adjacent to the aromatic ring are expected to appear as a doublet (approx. δ 3.5 ppm) coupled to the acetylenic proton. The acetylenic proton (-C≡CH) will appear as a triplet (approx. δ 2.0-2.5 ppm) due to coupling with the methylene protons.

¹³C NMR:

-

Aromatic Carbons: Four signals are expected in the aromatic region (approx. δ 115-165 ppm). The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

Alkynyl Carbons: Two signals are expected for the alkyne carbons (approx. δ 70-85 ppm).

-

Methylene Carbon: A signal for the methylene carbon (-CH₂-) is expected around δ 30-40 ppm.

IR Spectroscopy:

-

C-H stretch (alkyne): A sharp, characteristic peak around 3300 cm⁻¹.

-

C≡C stretch (alkyne): A weak absorption around 2100-2150 cm⁻¹.

-

C-F stretch: A strong absorption in the range of 1100-1250 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 134.15.

-

Common fragmentation patterns would involve the loss of the propargyl group or the fluorine atom.

Synthesis

A common and effective method for the synthesis of this compound is the alkylation of a suitable fluorinated benzene derivative with a propargyl halide.[1]

Synthesis Workflow: Alkylation of 1-Fluorobenzene

Caption: Synthesis of this compound via alkylation.

Experimental Protocol: Synthesis via Alkylation

Materials:

-

1-Iodo-4-fluorobenzene

-

Propargyl bromide (80% in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a stirred solution of 1-iodo-4-fluorobenzene (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Add propargyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the starting material, facilitating the nucleophilic attack on propargyl bromide. It is also inexpensive and easily removed during workup.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

-

Temperature: Heating the reaction to 80 °C increases the reaction rate to achieve a reasonable conversion within a practical timeframe.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its terminal alkyne, which can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone of modern organic synthesis for the construction of substituted alkynes.

Caption: General workflow for the Sonogashira coupling reaction.

Materials:

-

This compound

-

Aryl iodide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), degassed

-

Toluene, anhydrous and degassed

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 eq), the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Add anhydrous, degassed toluene, followed by degassed triethylamine.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting materials are consumed, as monitored by TLC.

-

Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired disubstituted alkyne.

Self-Validating System: The success of the Sonogashira coupling is highly dependent on the exclusion of oxygen. The use of degassed solvents and an inert atmosphere is critical. The reaction progress can be reliably monitored by TLC, and the final product can be characterized by NMR and mass spectrometry to confirm its structure and purity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.

Caption: Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

Procedure:

-

In a vial, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC analysis.

-

Upon completion, add water to the reaction mixture and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Trustworthiness of the Protocol: The CuAAC reaction is known for its high reliability and functional group tolerance. The formation of the triazole product is typically clean and high-yielding. The progress of the reaction can be easily monitored, and the product can be readily purified and characterized, making this a highly trustworthy synthetic protocol.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions should be based on the hazards associated with its functional groups and related compounds, such as other fluorinated aromatics and terminal alkynes.

Potential Hazards:

-

Flammability: As an organic solvent-soluble liquid, it should be considered flammable. Keep away from heat, sparks, and open flames.

-

Toxicity: Fluorinated aromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[4] Assume the compound is harmful and handle with appropriate personal protective equipment (PPE).

-

Irritation: May cause skin and eye irritation.[4]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Applications in Research and Development

The unique combination of a fluorinated aromatic ring and a terminal alkyne makes this compound a valuable tool in several areas of research and development.

-

Drug Discovery: The fluorophenyl moiety is a common feature in many pharmaceuticals, where it can enhance metabolic stability, binding affinity, and bioavailability. The alkyne handle allows for the straightforward conjugation of this fragment to other molecules of interest using click chemistry, facilitating the rapid synthesis of compound libraries for high-throughput screening.[1]

-

Material Science: The rigid, linear structure of the propargyl group can be exploited in the synthesis of novel polymers and liquid crystals. The fluorine atom can impart desirable properties such as thermal stability and altered electronic characteristics.[1]

-

Chemical Biology: The terminal alkyne can be used as a chemical reporter for bioorthogonal labeling of biomolecules in complex biological systems.

Conclusion

This compound is a versatile and valuable chemical building block with significant potential in organic synthesis, medicinal chemistry, and material science. Its dual functionality allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. This guide has provided a comprehensive overview of its chemical properties, synthesis, and reactivity, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their scientific pursuits. Further research into the specific physical and toxicological properties of this compound is warranted to fully realize its potential.

References

A Technical Guide to 1-Fluoro-4-(prop-2-yn-1-yl)benzene: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth analysis of 1-fluoro-4-(prop-2-yn-1-yl)benzene, a key fluorinated building block in medicinal chemistry and materials science. We will explore its precise chemical structure and IUPAC nomenclature. The core of this document is a detailed exposition of its synthesis via the Sonogashira cross-coupling reaction, including a step-by-step protocol and a mechanistic discussion of catalyst selection and reaction optimization. Furthermore, we present a comprehensive summary of its physicochemical and spectroscopic properties. The guide concludes with a survey of its current and potential applications, particularly in the design of novel therapeutic agents, underscoring the strategic importance of the fluorophenyl and terminal alkyne moieties in modern drug discovery.

Introduction and Strategic Importance

1-Fluoro-4-(prop-2-yn-1-yl)benzene is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom and a propargyl group (prop-2-yn-1-yl). The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2][3][4][5] The fluorine atom, due to its small size and high electronegativity, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][4][5] Concurrently, the terminal alkyne group is a versatile functional handle, readily participating in a variety of chemical transformations, most notably "click chemistry" reactions, which are invaluable for bioconjugation and the synthesis of complex molecular architectures. The combination of these two functionalities in a single, relatively simple scaffold makes 1-fluoro-4-(prop-2-yn-1-yl)benzene a highly valuable intermediate for researchers in drug development and materials science.

Chemical Structure and Nomenclature

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section delineates the structure and formal naming conventions for the topic compound.

IUPAC Name

The correct and systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-fluoro-4-(prop-2-yn-1-yl)benzene .

-

"benzene" : This indicates the core six-carbon aromatic ring.

-

"1-fluoro-" : A fluorine atom is attached to the first position of the benzene ring.

-

"-4-(prop-2-yn-1-yl)" : A three-carbon chain (prop-) is attached to the fourth position of the ring. The "-yn-" and the "2" indicate a triple bond starting at the second carbon of this chain. The "-1-yl" specifies that the chain is attached to the benzene ring at its first carbon.

Chemical Structure

The molecular structure consists of a para-substituted benzene ring. The fluorine atom and the propargyl group are positioned opposite each other on the ring.

Structural Formula:

Key Identifiers:

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 70090-68-5 | [6] |

| Molecular Formula | C₉H₇F | [6] |

| Molecular Weight | 134.15 g/mol | [6] |

| InChI Key | XWRLOPARWUOGSM-UHFFFAOYSA-N | |

Synthesis via Sonogashira Cross-Coupling

The formation of carbon-carbon bonds between sp²-hybridized aryl carbons and sp-hybridized alkyne carbons is efficiently achieved through the Sonogashira cross-coupling reaction.[7][8][9] This palladium- and copper-cocatalyzed reaction is the most common and reliable method for preparing arylalkynes like 1-fluoro-4-(prop-2-yn-1-yl)benzene.[7][9][10]

Reaction Principle and Mechanistic Insights

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][11] The reaction's success hinges on the synergistic action of these two metals.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene).[7][10][11] This forms a Pd(II) intermediate.

-

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne (propargyl alcohol or a protected version) in the presence of a base to form a copper(I) acetylide.[7][8] This step increases the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide then transfers its alkyne group to the Pd(II) complex in a step called transmetalation, which is often the rate-determining step.[8]

-

Reductive Elimination: Finally, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 1-fluoro-4-(prop-2-yn-1-yl)benzene, and regenerate the Pd(0) catalyst.[10][11]

Causality in Catalyst Choice:

-

Palladium Catalyst: Pd(PPh₃)₂Cl₂ is often used as a stable Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species.[8][10] N-Heterocyclic carbene (NHC) palladium complexes can also be employed as highly efficient alternatives to phosphine ligands.[8][9]

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its crucial role is to activate the terminal alkyne, allowing the reaction to proceed under much milder conditions (often room temperature) than copper-free variants.[7][8] The absence of copper can sometimes lead to side reactions or require higher temperatures.[9]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[8][12]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: General workflow for the synthesis and purification of 1-fluoro-4-(prop-2-yn-1-yl)benzene.

Self-Validating Synthesis Protocol

This protocol is designed to be self-validating through in-process controls and final characterization.

Materials:

-

1-bromo-4-fluorobenzene (or 1-iodo-4-fluorobenzene)

-

Propargyl alcohol (or a suitable protected alkyne)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard work-up and purification reagents (EtOAc, hexanes, saturated aq. NH₄Cl, brine, Na₂SO₄)

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq). Evacuate and backfill the flask with nitrogen or argon three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: Under a positive pressure of inert gas, add 1-bromo-4-fluorobenzene (1.0 eq). Dissolve the solids in a mixture of anhydrous THF and TEA (e.g., 2:1 v/v).

-

Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise via syringe over 5 minutes. A slight excess of the alkyne ensures complete consumption of the more valuable aryl halide.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored every 1-2 hours by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The formation of a salt precipitate (triethylammonium bromide) is a visual indicator of reaction progress.

-

Work-up: Upon completion, cool the reaction to room temperature (if heated). Dilute the mixture with ethyl acetate (EtOAc) and filter through a pad of celite to remove insoluble salts and catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (to quench the base and remove copper salts), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product, which should be a liquid, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Physicochemical and Spectroscopic Data

Accurate analytical data is essential for confirming the successful synthesis and purity of the target compound.[13]

Physical Properties

| Property | Value | Reference |

| Physical Form | Liquid | |

| Purity (Typical) | >95% |

Spectroscopic Characterization

While specific spectra for this exact compound are not publicly available in the search results, typical chemical shifts for the key structural motifs can be predicted based on established principles of NMR spectroscopy.[14][15]

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Two distinct multiplets are expected in the aromatic region (approx. δ 7.0-7.4 ppm). The protons ortho to the fluorine will show coupling to ¹⁹F.

-

Methylene Protons (-CH₂-): A doublet is expected for the benzylic protons (approx. δ 3.4-3.6 ppm), coupled to the acetylenic proton.

-

Acetylenic Proton (≡C-H): A triplet is expected for the terminal alkyne proton (approx. δ 2.1-2.3 ppm), coupled to the methylene protons.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Four signals are expected. The carbon attached to the fluorine (C-F) will appear as a doublet with a large ¹JCF coupling constant (approx. 240-250 Hz). The other carbons will show smaller C-F couplings.

-

Alkynyl Carbons (C≡C): Two signals are expected (approx. δ 70-85 ppm).

-

Methylene Carbon (-CH₂-): One signal is expected in the aliphatic region (approx. δ 25-35 ppm).

-

-

Infrared (IR) Spectroscopy:

-

C≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹.

-

C≡C stretch: A weaker peak around 2120 cm⁻¹.

-

C-F stretch: A strong peak in the fingerprint region, typically around 1200-1250 cm⁻¹.

-

Aromatic C-H and C=C stretches: Peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

-

Applications in Research and Development

The unique combination of a fluorinated aromatic ring and a terminal alkyne makes 1-fluoro-4-(prop-2-yn-1-yl)benzene a valuable synthon in several research areas.

Medicinal Chemistry and Drug Discovery

The primary application is as a building block for novel pharmaceutical agents.[9]

-

Metabolic Blocking: The C-F bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine at the para-position, as in this molecule, can block a common site of aromatic hydroxylation, thereby increasing the metabolic stability and half-life of a drug candidate.[3][4]

-

Probe Synthesis and Bioconjugation: The terminal alkyne is a key functional group for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) "click" reactions. This allows the compound to be easily conjugated to biomolecules (peptides, proteins, etc.) or linked to reporter tags (e.g., fluorescent dyes, biotin).

-

PET Imaging: The fluorine atom can be substituted with the positron-emitting isotope Fluorine-18 ([¹⁸F]). This makes derivatives of this compound potential precursors for developing PET imaging agents, which are invaluable tools in preclinical and clinical research for visualizing biological processes in vivo.[1][4][16]

Materials Science

The rigid, linear structure of the arylalkyne motif is useful in the construction of advanced organic materials.

-

Polymer Synthesis: The compound can be used as a monomer in polymerization reactions to create fluorinated polymers. These materials can exhibit enhanced thermal stability, chemical resistance, and unique electronic properties.[17]

-

Organic Electronics: Arylalkyne structures are often investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Conclusion

1-Fluoro-4-(prop-2-yn-1-yl)benzene is more than a simple organic molecule; it is a strategic tool for molecular design. Its synthesis, primarily achieved through the robust and versatile Sonogashira coupling, is well-established. The compound's true value lies in the synergistic properties of its two key functional groups. The fluorine atom offers a proven method for enhancing the pharmacokinetic profile of drug candidates, while the terminal alkyne provides a gateway for facile and efficient chemical modification. For researchers and scientists in drug development, this compound represents a readily accessible starting point for constructing complex, functionally optimized molecules with therapeutic or diagnostic potential.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]

- 11. youtube.com [youtube.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. bg.copernicus.org [bg.copernicus.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Buy 1-Fluoro-4-methyl-2-(prop-2-EN-1-YL)benzene (EVT-13297646) [evitachem.com]

1-Fluoro-4-prop-2-ynyl-benzene molecular weight and formula

An In-Depth Technical Guide to 1-Fluoro-4-prop-2-ynyl-benzene

Authored by a Senior Application Scientist

Introduction

This compound is a versatile chemical intermediate of significant interest to researchers and professionals in drug development and material science. Its unique molecular architecture, featuring a fluorinated benzene ring coupled with a terminal alkyne, offers a valuable platform for a variety of chemical transformations. The presence of the fluorine atom can modulate the electronic properties of the benzene ring, influencing its reactivity and potential biological interactions.[1] Concurrently, the propargyl group serves as a reactive handle for coupling reactions, such as "click chemistry," and as a building block for more complex molecular frameworks. This guide provides a comprehensive overview of the core physicochemical properties, a representative synthetic protocol, and the applications of this compound, grounded in authoritative sources to ensure scientific integrity.

Core Molecular Information and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and predicting its behavior in chemical systems.

| Property | Value | Source |

| Molecular Formula | C₉H₇F | [1] |

| Molecular Weight | 134.15 g/mol | [1] |

| IUPAC Name | 1-fluoro-4-prop-2-ynylbenzene | [1] |

| CAS Number | 70090-68-5 | [1] |

| Physical Form | Liquid at room temperature | [1] |

| SMILES | C#CCC1=CC=C(C=C1)F | [1] |

| InChI | InChI=1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2 | [1] |

| InChI Key | XWRLOPARWUOGSM-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95% |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the alkylation of 1-fluorobenzene. The following protocol details a representative method.

Principle of the Synthesis

This synthesis involves a nucleophilic substitution reaction where the fluorinated aromatic ring is functionalized with a propargyl group. The choice of a strong base is critical to deprotonate the starting material, facilitating the subsequent alkylation. An aprotic solvent is utilized to prevent interference with the reactive intermediates.

Experimental Workflow

Caption: A schematic overview of the synthesis of this compound.

Detailed Step-by-Step Methodology

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluorobenzene and a strong base such as potassium carbonate.

-

Solvent Addition : Introduce an aprotic solvent, for example, dimethylformamide (DMF), to the flask.

-

Reagent Addition : Slowly add propargyl bromide to the reaction mixture.

-

Reaction Conditions : Heat the mixture to an elevated temperature and allow it to react for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain pure this compound.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research and development.

Organic Synthesis

The terminal alkyne of this compound is a key functional group for various coupling reactions, including the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). These reactions are fundamental in the construction of more complex molecular architectures.[1] The presence of the fluorine atom can also be leveraged to fine-tune the electronic properties of the resulting molecules, which is particularly relevant in the development of novel materials.[1]

Drug Development and Medicinal Chemistry

In the field of medicinal chemistry, the introduction of fluorine into a molecule is a common strategy to enhance its pharmacological properties.[2] Fluorine can improve metabolic stability, binding affinity, and bioavailability.[2] The propargyl group on this compound can be used to link the fluorinated phenyl ring to other pharmacophores or to serve as a reactive probe for studying enzyme interactions and metabolic pathways.[1] While specific applications of this compound in approved drugs are not widely documented, its structural motifs are of significant interest in drug discovery programs.

Material Science

The rigid, linear structure of the alkyne, combined with the electronic properties of the fluorinated aromatic ring, makes this compound a candidate for the synthesis of specialty polymers and optoelectronic materials.[1] These materials may exhibit unique conductive or light-emitting properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on toxicity, handling, and disposal. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with significant potential in organic synthesis, drug discovery, and material science. Its molecular weight of 134.15 g/mol and formula of C₉H₇F are foundational to its use in quantitative chemical applications. The synthetic accessibility and the dual functionality of the fluorinated aromatic ring and the terminal alkyne make it a valuable tool for chemists. As research in these fields continues to advance, the utility of specialized building blocks like this compound is likely to expand.

References

Physical properties of 1-Fluoro-4-prop-2-ynyl-benzene

An In-depth Technical Guide to the Physical Properties of 1-Fluoro-4-prop-2-ynyl-benzene

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No: 70090-68-5). Designed for researchers, medicinal chemists, and material scientists, this document consolidates available data on the compound's identity, physical characteristics, and computational parameters. Recognizing the scarcity of published experimental data, this guide also furnishes detailed, field-proven protocols for the experimental determination of key physical properties such as boiling point, density, and solubility. Furthermore, it offers insights into the expected spectroscopic signatures based on the molecule's structural features and outlines essential safety and handling procedures derived from related chemical entities. The objective is to provide a reliable, single-source reference to support and accelerate research and development involving this versatile fluorinated aromatic alkyne.

Introduction and Scientific Context

This compound is a substituted aromatic compound featuring a benzene ring functionalized with a fluorine atom and a propargyl (prop-2-ynyl) group at the para positions. The presence of these two distinct functional groups imparts a unique combination of reactivity and physicochemical properties. The fluorine atom can significantly influence the molecule's electronic characteristics, metabolic stability, and binding interactions, a common strategy employed in medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates.[1] Concurrently, the terminal alkyne group serves as a highly versatile chemical handle for a variety of coupling reactions, most notably in "click chemistry," making it a valuable building block in organic synthesis, drug discovery, and material science.[1][2]

Compound Identification and Chemical Structure

Accurate identification is the foundation of all scientific research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | 1-fluoro-4-(prop-2-yn-1-yl)benzene | [2][3] |

| Alternate Name | This compound | [1] |

| CAS Number | 70090-68-5 | [1][2] |

| Molecular Formula | C₉H₇F | [1][2] |

| Molecular Weight | 134.15 g/mol | [1][2] |

| Canonical SMILES | C#CCC1=CC=C(C=C1)F | [1][2] |

| InChI | InChI=1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2 | [1] |

| InChI Key | XWRLOPARWUOGSM-UHFFFAOYSA-N | [1][4] |

Physical and Chemical Properties

The physical state and solubility parameters are crucial for designing reaction conditions, purification strategies, and formulation development. The data available for this compound is primarily from supplier entries and computational predictions.

| Property | Value | Notes | Source(s) |

| Physical State | Liquid at room temperature | Typical appearance. | [1] |

| LogP | 2.0014 | Computationally predicted octanol-water partition coefficient. | [2] |

| Topological Polar Surface Area (TPSA) | 0 Ų | Computationally predicted. | [2] |

| Hydrogen Bond Donors | 0 | Computationally predicted. | [2] |

| Hydrogen Bond Acceptors | 0 | Computationally predicted. | [2] |

| Rotatable Bonds | 1 | Computationally predicted. | [2] |

Note: Experimentally determined values for boiling point, melting point, density, and specific solubility in various solvents are not widely published. The following section provides standard protocols for determining these essential parameters.

Experimental Protocols for Physical Property Determination

The following protocols are standardized procedures for characterizing a novel or sparsely documented liquid organic compound like this compound.

Determination of Boiling Point via Simple Distillation

Causality: The boiling point is a fundamental physical constant that reflects the volatility of a substance, which is dependent on the strength of its intermolecular forces. Determining the boiling point is also a primary method for assessing the purity of a liquid. This protocol uses simple distillation under atmospheric pressure. For substances that may decompose at high temperatures, vacuum distillation is recommended.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer with the bulb positioned just below the side arm of the distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place approximately 5-10 mL of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Begin gentle heating of the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb.

-

Data Recording: The boiling point is the temperature range over which the bulk of the material distills at a steady rate. Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Caption: Workflow for Boiling Point Determination.

Determination of Density using a Pycnometer

Causality: Density is an intrinsic property defined as mass per unit volume. It is useful for substance identification and for converting between mass and volume. The pycnometer method is a highly accurate technique for determining the density of liquids.

Methodology:

-

Preparation: Clean and thoroughly dry a pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance (m₁).

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature, ensuring no air bubbles are present. Weigh the filled pycnometer (m₂).

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer again. Fill it with this compound at the same temperature. Weigh the filled pycnometer (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Mass of sample = m₃ - m₁

-

Density of water at the experimental temperature (ρ_water) is known from literature.

-

Volume of pycnometer (V) = (m₂ - m₁) / ρ_water

-

Density of sample (ρ_sample) = (m₃ - m₁) / V

-

Determination of Solubility Profile

Causality: Solubility provides insight into the polarity of a molecule and is critical for selecting appropriate solvents for reactions, extractions, and chromatographic purification. This protocol establishes a qualitative solubility profile in a range of common laboratory solvents.

Methodology:

-

Solvent Selection: Prepare a set of test tubes with 1 mL of various solvents, such as water (polar, protic), methanol (polar, protic), dichloromethane (DCM, polar, aprotic), diethyl ether (weakly polar), and hexane (nonpolar).

-

Sample Addition: To each test tube, add approximately 10-20 mg of this compound.

-

Observation: Agitate each mixture vigorously for 1-2 minutes.

-

Classification: Observe if the compound dissolves completely. Classify the solubility as:

-

Soluble: Forms a clear, homogeneous solution.

-

Partially Soluble: Some of the compound dissolves, but solid/liquid particles remain.

-

Insoluble: The compound does not appear to dissolve at all.

-

-

Heating (Optional): Gently warm the mixtures where the compound is partially soluble or insoluble to observe any temperature-dependent effects.

Caption: Workflow for Qualitative Solubility Profiling.

Spectroscopic Characterization Profile (Expected)

While specific spectra are not available in public databases, the key structural features of this compound allow for the prediction of its characteristic spectroscopic signatures.

-

¹H NMR:

-

Aromatic Region (δ ≈ 7.0-7.4 ppm): Two sets of doublets of doublets (or complex multiplets) corresponding to the four aromatic protons, showing coupling to each other and to the fluorine atom.

-

Methylene Protons (-CH₂-) (δ ≈ 3.4-3.6 ppm): A doublet coupled to the terminal alkyne proton.

-

Alkynyl Proton (≡C-H) (δ ≈ 2.0-2.5 ppm): A triplet, due to coupling with the methylene protons.

-

-

¹³C NMR:

-

Aromatic Carbons: Expect four distinct signals in the aromatic region (≈ 115-165 ppm). The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant (¹J_CF ≈ 240-250 Hz). The other aromatic carbons will show smaller C-F couplings.

-

Alkynyl Carbons (C≡C): Two signals expected between δ ≈ 70-90 ppm.

-

Methylene Carbon (-CH₂-): A single signal expected around δ ≈ 20-30 ppm.

-

-

IR Spectroscopy:

-

≡C-H Stretch: A sharp, characteristic peak around 3300 cm⁻¹.

-

C≡C Stretch: A weak to medium peak around 2100-2150 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically around 1250-1000 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.

-

Safety, Handling, and Storage

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. The following recommendations are based on the known hazards of related compounds, such as fluorinated aromatics and terminal alkynes.[5][6][7]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[5][6]

-

Handling:

-

Storage:

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[5]

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemistry. This guide has consolidated its known identification parameters and computational properties. More importantly, it provides the scientific community with robust, standardized protocols to determine its key physical properties experimentally. By combining the available data with practical methodologies, this document serves as a foundational resource for any researcher intending to work with this versatile molecule.

References

- 1. Buy this compound | 70090-68-5 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. 1-fluoro-4-(prop-2-yn-1-yl)benzene | 70090-68-5 [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 1-Fluoro-4-(prop-2-yn-1-yl)benzene (CAS 70090-68-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 1-Fluoro-4-(prop-2-yn-1-yl)benzene (CAS No. 70090-68-5), a versatile bifunctional building block of significant interest in medicinal chemistry, organic synthesis, and materials science. The document elucidates the compound's physicochemical properties, spectroscopic signature, and key reactive characteristics. Detailed, field-proven protocols for its synthesis and its application in cornerstone synthetic transformations, namely Sonogashira coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), are presented. The rationale behind its utility, particularly the synergistic effects of the fluorinated aromatic ring and the terminal alkyne moiety, is discussed in the context of modern drug discovery and materials development. This guide is intended to serve as a practical resource for scientists seeking to leverage the unique attributes of this compound in their research endeavors.

Introduction: A Molecule of Strategic Importance

1-Fluoro-4-(prop-2-yn-1-yl)benzene is an aromatic organic compound distinguished by two key functional groups: a para-substituted fluorophenyl ring and a terminal alkyne. This specific arrangement of functionalities makes it a valuable intermediate for the synthesis of more complex molecular architectures.

-

The fluorobenzene moiety is a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. Fluorine's high electronegativity can also influence the pKa of nearby functional groups, potentially enhancing binding affinities to biological targets.[1][2] The C-F bond is exceptionally strong, often rendering the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes, a critical consideration in drug design.[3][4][5]

-

The terminal alkyne (propargyl group) is a highly versatile functional handle. It serves as a linchpin for carbon-carbon bond formation and is a key participant in a class of highly reliable and efficient reactions known as "click chemistry."[6][7]

The combination of these two features in a single, relatively simple molecule provides a powerful tool for researchers to introduce a fluorinated aromatic group into a target structure while retaining a reactive site for further elaboration.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use.

Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 70090-68-5 | |

| IUPAC Name | 1-Fluoro-4-(prop-2-yn-1-yl)benzene | |

| Synonyms | 1-Fluoro-4-prop-2-ynyl-benzene, 4-Fluorobenzylacetylene | [8] |

| Molecular Formula | C₉H₇F | [8] |

| Molecular Weight | 134.15 g/mol | [8] |

| Physical Form | Liquid at room temperature | [6] |

| Purity | Typically ≥98% from commercial suppliers | [8] |

| LogP | 2.0014 (calculated) | [8] |

| Rotatable Bonds | 1 | [8] |

Spectroscopic Profile

The following data represent predicted and typical values for 1-Fluoro-4-(prop-2-yn-1-yl)benzene based on its structure and data from analogous compounds.

-

¹H NMR (500 MHz, CDCl₃):

-

δ 7.20-7.15 (m, 2H): Aromatic protons ortho to the propargyl group (AA'BB' system).

-

δ 7.05-6.95 (m, 2H): Aromatic protons ortho to the fluorine atom (AA'BB' system), appearing as a triplet of triplets due to coupling with both adjacent protons and the fluorine atom.

-

δ 3.55 (d, J = 2.5 Hz, 2H): Methylene protons (-CH₂-) coupled to the acetylenic proton.

-

δ 2.20 (t, J = 2.5 Hz, 1H): Acetylenic proton (-C≡CH).

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ 162.0 (d, ¹JCF ≈ 245 Hz): Aromatic carbon directly bonded to fluorine (C-F).

-

δ 131.0 (d, ³JCF ≈ 8 Hz): Aromatic carbons ortho to the propargyl group.

-

δ 130.0 (d, ⁴JCF ≈ 3 Hz): Aromatic carbon ipso to the propargyl group.

-

δ 115.5 (d, ²JCF ≈ 21 Hz): Aromatic carbons ortho to the fluorine atom.

-

δ 80.0 (s): Quaternary acetylenic carbon (-C≡CH).

-

δ 71.5 (s): Terminal acetylenic carbon (-C≡CH).

-

δ 28.5 (s): Methylene carbon (-CH₂-).

-

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (strong, sharp) | ≡C-H stretch of the terminal alkyne |

| ~2120 (weak, sharp) | C≡C stretch of the terminal alkyne |

| ~3050 | Aromatic C-H stretch |

| ~2930 | Aliphatic C-H stretch (-CH₂-) |

| ~1600, ~1510 | Aromatic C=C skeletal vibrations |

| ~1230 (strong) | C-F stretch |

-

Electron Ionization (EI-MS):

-

m/z 134 (M⁺): Molecular ion peak.

-

m/z 133 ([M-H]⁺): Loss of a hydrogen atom.

-

m/z 109 ([M-C₂H]⁺): Loss of the acetylene moiety.

-

m/z 95 ([M-C₃H₃]⁺): Loss of the propargyl group, yielding the fluorophenyl cation.

-

Synthesis Protocol

The most common and efficient synthesis of 1-Fluoro-4-(prop-2-yn-1-yl)benzene is the Williamson ether synthesis-analogous alkylation of a fluorinated precursor.[6]

Alkylation of 4-Fluorothiophenol

A reliable method involves the S-alkylation of 4-fluorothiophenol followed by oxidation and thermal elimination. For a more direct C-alkylation, a Friedel-Crafts type reaction can be employed, though it may present regioselectivity challenges. A more controlled approach is the coupling of a 4-fluorophenyl organometallic reagent with a propargyl halide.

Recommended Protocol: Palladium-Catalyzed Coupling

This protocol outlines a Sonogashira-type coupling of 4-fluoroiodobenzene with a protected acetylene, followed by deprotection.

Workflow Diagram: Synthesis of 1-Fluoro-4-(prop-2-yn-1-yl)benzene

Caption: Palladium-catalyzed synthesis workflow.

Materials:

-

4-Fluoroiodobenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), distilled

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Sonogashira Coupling:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-fluoroiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF and distilled Et₃N (2.0 eq).

-

Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Deprotection:

-

Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of celite to remove catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in MeOH and add K₂CO₃ (2.0 eq).

-

Stir the mixture at room temperature for 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with Et₂O (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-Fluoro-4-(prop-2-yn-1-yl)benzene as a liquid.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1-Fluoro-4-(prop-2-yn-1-yl)benzene stems from the orthogonal reactivity of its two key functional groups.

Sonogashira Coupling

The terminal alkyne can readily participate in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides/triflates. This reaction is a cornerstone of modern organic synthesis for the formation of C(sp)-C(sp²) bonds.[9][10][11]

Mechanism Overview: Sonogashira Coupling

Caption: Catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

-

To a Schlenk flask under an inert atmosphere, add 1-Fluoro-4-(prop-2-yn-1-yl)benzene (1.1 eq), the desired aryl/vinyl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add a suitable solvent (e.g., THF, DMF) and an amine base (e.g., Et₃N, diisopropylamine).

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC/GC-MS).

-

Perform an aqueous work-up and purify by column chromatography.

This reaction allows for the synthesis of complex diarylacetylene structures, which are common motifs in organic electronics and pharmaceutical compounds.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne is an ideal partner for the CuAAC reaction, often referred to as "click chemistry." This reaction with an organic azide forms a stable 1,2,3-triazole ring with high regioselectivity and yield, and under mild, often aqueous, conditions.[7][12]

Workflow Diagram: CuAAC "Click" Reaction

Caption: General workflow for a CuAAC reaction.

Experimental Protocol: CuAAC Reaction

-

In a vial, dissolve the organic azide (1.0 eq) and 1-Fluoro-4-(prop-2-yn-1-yl)benzene (1.05 eq) in a suitable solvent mixture (e.g., t-butanol/water 1:1).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.

-

In a third vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 eq) in water.

-

Add the sodium ascorbate solution to the main reaction vial, followed by the copper sulfate solution.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours.

-

Upon completion, perform an appropriate work-up, which may involve filtration or extraction, followed by purification if necessary.

The resulting triazole linkage is highly stable and serves as a robust linker in bioconjugation, drug discovery (e.g., linking a pharmacophore to a targeting moiety), and materials science.

Toxicology and Safety

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount.

-

Hazard Identification: 1-Fluoro-4-(prop-2-yn-1-yl)benzene should be handled with care. While specific toxicology data is limited, related fluorinated aromatic compounds and terminal alkynes present known hazards.[13][14]

-

GHS Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Analytical Methods

Quality control is essential for reproducible research.

-

Gas Chromatography (GC): Due to its volatility, GC is a suitable method for assessing the purity of 1-Fluoro-4-(prop-2-yn-1-yl)benzene. A non-polar capillary column (e.g., DB-5 or equivalent) with a standard temperature ramp program can be used.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) can be used to monitor reaction progress and assess the purity of less volatile derivatives.

Conclusion

1-Fluoro-4-(prop-2-yn-1-yl)benzene (CAS 70090-68-5) is a strategically designed building block that offers a reliable means of incorporating a metabolically robust fluorophenyl group into complex molecules. Its terminal alkyne functionality provides access to a wide range of subsequent transformations, most notably the highly efficient Sonogashira coupling and CuAAC reactions. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently integrate this valuable compound into their synthetic programs, accelerating innovation in drug discovery and material science.

References

- 1. researchgate.net [researchgate.net]

- 2. ajrconline.org [ajrconline.org]

- 3. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Buy this compound | 70090-68-5 [smolecule.com]

- 7. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

Spectroscopic Characterization of 1-Fluoro-4-prop-2-ynyl-benzene: A Technical Guide

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 1-Fluoro-4-prop-2-ynyl-benzene, with its key functional groups, is depicted below.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons. For this compound, we expect to see distinct signals for the aromatic protons, the methylene protons, and the acetylenic proton.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

-

Apply a 90° pulse to excite the protons.

-

Acquire the Free Induction Decay (FID) signal. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Set a suitable relaxation delay between scans to allow for full relaxation of the protons, ensuring accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | dd | 2H | H-3, H-5 (ortho to -CH₂C≡CH) |

| ~7.00 | dd | 2H | H-2, H-6 (ortho to -F) |

| ~3.50 | d | 2H | -CH₂- |

| ~2.10 | t | 1H | -C≡CH |

Interpretation:

-

Aromatic Protons (H-2, H-3, H-5, H-6): The aromatic region will display two distinct signals due to the para-substitution pattern. The protons ortho to the fluorine atom (H-2 and H-6) are expected to appear as a doublet of doublets around 7.00 ppm due to coupling with the adjacent aromatic protons and the fluorine atom. The protons ortho to the propargyl group (H-3 and H-5) will also appear as a doublet of doublets around 7.20 ppm.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are expected to appear as a doublet around 3.50 ppm due to coupling with the terminal acetylenic proton.

-

Acetylenic Proton (-C≡CH): The terminal alkyne proton is the most deshielded of the aliphatic protons and is expected to appear as a triplet around 2.10 ppm due to coupling with the two methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single peak.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically used due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition:

-

A wider spectral width (typically 0-220 ppm) is required.

-

Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio by collapsing multiplets into single peaks.

-

A longer acquisition time and more scans are generally needed.

-

Predicted ¹³C NMR Data and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-1 (C-F) |

| ~134 | C-4 (C-CH₂) |

| ~130 (d, ³JCF ≈ 8 Hz) | C-3, C-5 |

| ~115 (d, ²JCF ≈ 21 Hz) | C-2, C-6 |

| ~83 | -C≡CH |

| ~70 | -C≡CH |

| ~35 | -CH₂- |

Interpretation:

-

Aromatic Carbons:

-

The carbon atom directly attached to the fluorine (C-1) will appear at a downfield chemical shift (~162 ppm) and will be split into a doublet due to strong one-bond coupling with the fluorine atom.

-

The carbon atom bearing the propargyl group (C-4) is expected around 134 ppm.

-

The carbons ortho to the fluorine (C-2 and C-6) will appear around 115 ppm and will show a smaller doublet splitting due to two-bond coupling with fluorine.

-

The carbons meta to the fluorine (C-3 and C-5) are expected around 130 ppm and will exhibit an even smaller doublet splitting from three-bond coupling to fluorine.

-

-

Alkyne Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne group will appear in the range of 70-85 ppm.

-

Methylene Carbon (-CH₂-): The sp³-hybridized methylene carbon will be the most upfield signal, appearing around 35 ppm.

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Theoretical Basis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment, making IR spectroscopy an excellent tool for identifying functional groups.

Experimental Protocol: Acquiring an IR Spectrum of a Liquid

For a liquid sample such as this compound, the following "neat" sample preparation is common:

-

Sample Preparation:

-

Place a single drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

-

Data Acquisition:

-

Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.

-

Record a background spectrum of the empty spectrometer to subtract any atmospheric interference (e.g., CO₂, H₂O).

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Predicted IR Data and Interpretation

The key predicted IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic -CH₂-) |

| ~2120 | Weak, Sharp | C≡C stretch (terminal alkyne) |

| ~1600, 1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1230 | Strong | C-F stretch |

| ~830 | Strong | C-H bend (para-disubstituted benzene) |

Interpretation:

-

The sharp, strong absorption around 3300 cm⁻¹ is highly characteristic of the C-H stretch of a terminal alkyne .

-

The weak but sharp peak around 2120 cm⁻¹ corresponds to the C≡C triple bond stretch . Its weakness is typical for monosubstituted alkynes.

-

The presence of an aromatic ring is confirmed by the C-H stretches above 3000 cm⁻¹ and the C=C stretching vibrations around 1600 and 1500 cm⁻¹.

-

The strong absorption around 1230 cm⁻¹ is indicative of the C-F stretch .

-

A strong band around 830 cm⁻¹ suggests a para-disubstitution pattern on the benzene ring.

Mass Spectrometry (MS)

Theoretical Basis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern provides valuable information about the molecular structure.

Experimental Protocol: Acquiring a GC-MS Spectrum

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

-

MS Analysis:

-

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

-

The molecules are ionized (e.g., by electron impact).

-

The resulting ions and fragment ions are separated by the mass analyzer based on their m/z ratio.

-

A detector records the abundance of each ion.

-

Predicted Mass Spectrum Data and Interpretation

For this compound (Molecular Weight: 134.15 g/mol ), the following key peaks are expected in the EI mass spectrum:

| m/z | Proposed Fragment |

| 134 | [M]⁺ (Molecular Ion) |

| 133 | [M-H]⁺ |

| 109 | [M-C₂H]⁺ or [C₆H₄F-CH₂]⁺ |

| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |

Interpretation:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 134 corresponds to the intact ionized molecule and confirms the molecular weight of the compound.

-

[M-H]⁺ Peak: A peak at m/z 133 can arise from the loss of a hydrogen atom, likely the acidic acetylenic proton.

-

Major Fragmentation Pathways:

-

Cleavage of the propargyl group is expected. Loss of the ethynyl radical (-C₂H) would result in a fragment at m/z 109 .

-

Benzylic cleavage, leading to the formation of the stable fluorophenyl cation at m/z 95 , is also a likely fragmentation pathway.

-

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, allowing for the complete elucidation of the molecular structure. While this guide has utilized predicted data, the presented protocols and interpretations serve as a robust framework for researchers and scientists working with this and structurally related compounds. The principles outlined herein are fundamental to the characterization of novel chemical entities in drug discovery and materials science.

An In-depth Technical Guide to 1-Fluoro-4-prop-2-ynyl-benzene: Synthesis, Properties, and Applications in Modern Chemistry

This guide provides a comprehensive technical overview of 1-fluoro-4-prop-2-ynyl-benzene, a versatile fluorinated aromatic compound. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's synthetic routes, physicochemical characteristics, and its emerging significance in medicinal chemistry and materials science. While a singular "discovery" event for this molecule is not prominently documented in the literature, its history is intrinsically linked to the advancement of powerful synthetic methodologies.

Introduction: A Molecule Defined by its Functional Groups

This compound, with the chemical formula C₉H₇F, is an organic compound featuring a benzene ring substituted with a fluorine atom and a propargyl group.[1] The strategic placement of the fluorine atom and the reactive terminal alkyne functionality imparts unique electronic properties and synthetic versatility to the molecule, making it a valuable building block in various chemical endeavors.[1]

The presence of fluorine can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability, a common strategy in medicinal chemistry.[2][3][4] The propargyl group, with its terminal alkyne, is a gateway for a multitude of chemical transformations, most notably carbon-carbon bond-forming reactions like the Sonogashira coupling.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 70090-68-5 | [1][5] |

| Molecular Formula | C₉H₇F | [1][5] |

| Molecular Weight | 134.15 g/mol | [1][5] |

| IUPAC Name | 1-fluoro-4-(prop-2-yn-1-yl)benzene | [1] |

| Physical Form | Liquid | [1] |

| SMILES | C#CCC1=CC=C(C=C1)F | [1] |

| InChI Key | XWRLOPARWUOGSM-UHFFFAOYSA-N | [1] |

Synthetic Methodologies: Accessing a Versatile Building Block

The synthesis of this compound is not tied to a single historical method but has evolved with the broader advancements in organic synthesis. The primary approaches leverage the reactivity of fluorinated benzenes and the introduction of the propargyl chain.

Alkylation of 1-Fluorobenzene

A common and direct route to this compound involves the alkylation of 1-fluorobenzene.[1] This method relies on the reaction of a suitable 1-fluorobenzene derivative with a propargyl halide, such as propargyl bromide, in the presence of a base.

Experimental Protocol: Alkylation Reaction

-

Reactant Preparation: Dissolve 1-fluorobenzene and a slight excess of propargyl bromide in an aprotic solvent like dimethylformamide (DMF).

-

Base Addition: Add a strong base, such as potassium carbonate, to the reaction mixture. The base facilitates the deprotonation of the fluorobenzene, enabling the nucleophilic attack on the propargyl bromide.

-

Reaction Conditions: Heat the mixture to an elevated temperature to promote the substitution reaction.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified, typically by column chromatography, to yield pure this compound.[1]

The choice of a strong base and an aprotic solvent is crucial for the efficiency of this SNAr-type reaction. For industrial-scale synthesis, continuous flow reactors can be employed to improve yield, purity, and safety while minimizing byproducts.[1]

Sonogashira Coupling: A Modern Approach

The Sonogashira cross-coupling reaction represents a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[6][7] This palladium- and copper-catalyzed reaction is a cornerstone of modern organic synthesis and can be adapted for the synthesis of this compound.

In this approach, a suitable 4-fluorophenyl derivative, such as 1-fluoro-4-iodobenzene, is coupled with a propargyl derivative.

Experimental Protocol: Sonogashira Coupling

-

Catalyst System: A palladium catalyst, often in the form of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI, are used.

-

Reaction Setup: The aryl halide (e.g., 1-fluoro-4-iodobenzene) and the terminal alkyne (e.g., propargyl alcohol or a protected derivative) are dissolved in a suitable solvent, commonly an amine such as triethylamine, which also acts as a base.

-

Catalyst Addition: The palladium and copper catalysts are added to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated until completion.

-

Workup and Purification: The reaction mixture is filtered to remove the catalyst, and the product is isolated by extraction and purified by column chromatography.

The Sonogashira coupling offers high yields and functional group tolerance, making it a highly attractive method for synthesizing complex molecules.[8]

Caption: Generalized workflow for the Sonogashira coupling synthesis.

Applications in Drug Discovery and Materials Science

The unique combination of a fluorine atom and a terminal alkyne makes this compound a valuable tool in several scientific domains.

Medicinal Chemistry and Drug Design

The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[2][3] Fluorine's high electronegativity can influence the acidity of nearby functional groups, alter molecular conformation, and block metabolic pathways, often leading to improved potency and a more favorable pharmacokinetic profile.[2][3][4]